![molecular formula C17H22FNO4 B1469920 1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid CAS No. 2197423-33-7](/img/structure/B1469920.png)
1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid (FMPB) is a synthetic carboxylic acid that has been used in the field of organic chemistry for a variety of purposes. FMPB is a versatile compound that has been used in the synthesis of a variety of compounds, ranging from pharmaceuticals to polymers. FMPB has also been used in the study of biochemical and physiological effects, as well as in laboratory experiments.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds. In addition, it has been used in laboratory experiments to study the effects of various compounds on the body. This compound has also been used in the synthesis of various pharmaceuticals, including anticonvulsants and anti-inflammatory drugs.
Mechanism of Action
1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid has been found to act as an inhibitor of enzymes involved in the metabolism of drugs. Specifically, this compound has been found to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. This inhibition results in the increased bioavailability of drugs, which can lead to greater efficacy of drugs.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme cytochrome P450, which can lead to increased drug bioavailability. In addition, this compound has been found to have anti-inflammatory and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to store and use in experiments. Additionally, it is relatively inexpensive, which makes it a cost-effective option for laboratory experiments. However, this compound has several limitations. It is a relatively toxic compound, which can be hazardous to handle in the laboratory. Additionally, it can be difficult to synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving 1-(tert-Butoxycarbonyl)-3-(4-fluoro-3-methylphenyl)-2-pyrrolidinecarboxylic acid. One potential direction is to explore the potential for using this compound as a drug delivery system. Another potential direction is to explore the potential for using this compound in the synthesis of novel compounds. Additionally, further research could be done to explore the biochemical and physiological effects of this compound. Finally, further research could be done to explore the potential for using this compound in the synthesis of polymers.
properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-10-9-11(5-6-13(10)18)12-7-8-19(14(12)15(20)21)16(22)23-17(2,3)4/h5-6,9,12,14H,7-8H2,1-4H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJESVZBNFHJKAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCN(C2C(=O)O)C(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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